molecular formula C29H22N2O2 B15508964 N'-[(E)-anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide

Cat. No.: B15508964
M. Wt: 430.5 g/mol
InChI Key: XNCFYKGPUFDUFX-NDZAJKAJSA-N
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Description

N'-[(E)-anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide (CAS: 328582-89-4) is a hydrazide derivative featuring an anthracenylmethylene group at the hydrazide nitrogen and a biphenyl-2-yloxy moiety at the acetohydrazide backbone. Its molecular formula is C₂₉H₂₂N₂O₂, with a molar mass of 430.5 g/mol .

Properties

Molecular Formula

C29H22N2O2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-phenylphenoxy)acetamide

InChI

InChI=1S/C29H22N2O2/c32-29(20-33-28-17-9-8-16-26(28)21-10-2-1-3-11-21)31-30-19-27-24-14-6-4-12-22(24)18-23-13-5-7-15-25(23)27/h1-19H,20H2,(H,31,32)/b30-19+

InChI Key

XNCFYKGPUFDUFX-NDZAJKAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights :

  • Anthracene vs. This may enhance binding to hydrophobic pockets in biological targets but reduce solubility .
  • Biphenyl-2-yloxy vs. Other Aryloxy Groups: The biphenyl-2-yloxy group in the target compound differs from the 2-phenoxyphenyl group in 9a-g by having an additional phenyl ring at the 2-position. This could increase lipophilicity and influence intermolecular interactions .

Anti-Inflammatory and Enzyme Inhibitory Activity

Compounds with hydrazide cores have demonstrated diverse biological activities. Notably:

  • α-Glucosidase Inhibition : The anthracene-containing derivative (E)-N’-(anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (compound 230 ) exhibited an IC₅₀ of 7.34 ± 0.3 μM in α-glucosidase inhibition assays, outperforming the standard drug acarbose (IC₅₀ = 378.2 ± 0.12 μM) . This highlights the role of the anthracene group in enhancing enzyme binding.
  • TNF-α Suppression: Hydrazides such as (E)-N’-(4-chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (analogous to 9d) showed anti-inflammatory activity by suppressing TNF-α production in macrophages, with in vivo efficacy comparable to the p38 MAPK inhibitor SB-203580 .

Anticancer Activity

Benzothiazole-based hydrazides (e.g., 4a–4j in ) demonstrated cytotoxicity against glioma (C6), lung (A549), and breast (MCF-7) cancer cell lines.

Melting Points and Isomer Ratios

  • Melting Points : Anthracene derivatives generally exhibit higher melting points (e.g., 230 in ) compared to simpler arylidene analogs like 9a (180–182°C) .
  • Isomer Ratios : Steric and electronic effects influence E/Z isomer ratios. For instance, 9d (4-chloro substitution) showed a 2.33:1 isomer ratio, while 9f (2,4-dimethoxy substitution) had a 2.03:1 ratio .

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